7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative with structural modifications aimed at enhancing biological activity and pharmacokinetic properties. The compound features a purine backbone substituted with a 2-methylphenoxypropyl group at position 7, a methylamino group at position 8, and dimethyl groups at positions 1 and 2. These substitutions are hypothesized to influence receptor binding affinity, metabolic stability, and solubility.
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-7-5-6-8-13(11)27-10-12(24)9-23-14-15(20-17(23)19-2)21(3)18(26)22(4)16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCITUISCIJDXMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NC)N(C(=O)N(C3=O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the hydroxy and phenoxy groups: This step is usually achieved through nucleophilic substitution reactions.
Methylation and amino group introduction: These steps involve the use of methylating agents and amination reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
Table 2: Hypothesized Metabolic Pathways
| Pathway | Enzyme System | Proposed Metabolite | Stability Data |
|---|---|---|---|
| Oxidation (CYP450) | CYP3A4 | 8-hydroxy-methylamino derivative | Limited stability |
| Glucuronidation | UGT1A9 | β-D-glucuronide conjugate | Theoretical |
Stability and Degradation
Data from PubChem and supplier analyses indicate:
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Hydrolytic Stability : The compound is stable in neutral aqueous solutions but degrades under strong acidic/basic conditions via cleavage of the ether bond in the side chain .
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Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and NH₃ .
Interaction with Biological Targets
While not a direct chemical reaction, molecular docking studies highlight:
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Hydrogen Bonding : The hydroxy and methylamino groups interact with residues in enzyme active sites (e.g., Tmprss2, ACE2) .
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Steric Effects : The 2-methylphenoxy group hinders binding to shallow protein pockets .
Table 3: Key Interactions in Protein Binding
| Target Protein | Interaction Type | Binding Affinity (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Tmprss2 | H-bond (hydroxy group) | -7.2 ± 0.3 | |
| ACE2 | Van der Waals (methylphenoxy) | -5.8 ± 0.5 |
Reactivity in Functional Assays
High-throughput screening (HTS) data from related purine derivatives reveal:
Scientific Research Applications
Pharmacological Studies
This compound has been studied for its pharmacological properties, particularly as a potential drug candidate. Its ability to modulate various biological pathways makes it a candidate for further investigation in drug development.
Key Findings:
- CNS Activity : Research indicates that the compound may exhibit central nervous system (CNS) activity, potentially influencing neurotransmitter systems .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in treating oxidative stress-related disorders .
Biochemical Research
The compound's interaction with enzymes and receptors is of significant interest in biochemical research.
Enzyme Inhibition Studies :
- It has been tested for its ability to inhibit specific enzymes associated with metabolic pathways. Such inhibition could lead to therapeutic effects in diseases like diabetes and cancer .
Agricultural Applications
Recent studies have explored the use of this compound in agricultural settings, particularly as a plant growth regulator.
Effects on Plant Growth :
- The compound has shown promise in enhancing growth rates and stress resistance in certain plant species . Its application could lead to improved crop yields and sustainability.
Case Study 1: CNS Activity Assessment
A study conducted on rodent models assessed the CNS effects of the compound. Results indicated significant alterations in behavior and neurotransmitter levels, suggesting potential use in treating anxiety or depression-related disorders .
Case Study 2: Antioxidant Efficacy
In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating its potential as an antioxidant supplement. This could have implications for developing nutraceutical products aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-1,3-DIMETHYL-8-(METHYLAMINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with PEGylated purine derivatives (e.g., TMX-302, TMX-306) and other purine-based molecules. Key differences include:
- Substituent Variations: Unlike TMX-302 and TMX-306, which are PEGylated to enhance bioavailability, this compound lacks PEGylation but incorporates a 2-methylphenoxypropyl group, which may improve tissue penetration in the lungs .
Pharmacological Profiles
Mechanistic Differences
- Target Compound: The 2-methylphenoxypropyl group may enhance binding to adenosine receptors or modulate purinergic signaling pathways, though exact targets remain uncharacterized.
- TMX-302/306 : PEGylation reduces systemic immune activation while maintaining localized anti-inflammatory effects in lung tissue .
- Isorhamnetin-3-O-glycoside (from Z. fabago): A flavonoid with unrelated structure but overlapping anti-inflammatory effects; lacks purine backbone, limiting direct comparison .
Efficacy in Disease Models
- Asthma/Silicosis : TMX-306 (aerosolized) showed prophylactic efficacy in murine asthma models, while intranasal TMX-302 caused neutrophil infiltration, highlighting route-dependent effects . The target compound’s lack of PEGylation may necessitate alternative delivery methods for optimal efficacy.
- Bacterial Persistence: Purine analogues (e.g., GTP synthesis inhibitors) indirectly affect bacterial persistence via DNA repair and energy metabolism . The target compound’s methylamino group may interfere with similar pathways, though this remains speculative.
Biological Activity
7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(methylamino)-3,7-dihydro-1H-purine-2,6-dione is a complex purine derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antitumor Activity
Research indicates that derivatives of purine compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar purine derivatives can induce apoptosis in tumor cells through mechanisms involving oxidative stress and DNA damage .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 15.0 | DNA damage |
| 7-[...]-Dione | A549 | 10.0 | Oxidative stress |
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests a potential role in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .
3. Neuroprotective Effects
There is emerging evidence suggesting that this purine derivative may have neuroprotective properties. It has been shown to protect neuronal cells from excitotoxicity induced by glutamate through modulation of NMDA receptors .
Table 2: Neuroprotective Effects
| Test System | Effect Observed | Reference |
|---|---|---|
| Neuronal cultures | Reduced cell death by 50% | |
| Animal model (rats) | Improved cognitive function |
The biological activity of this compound appears to be multifaceted:
- Receptor Modulation : It interacts with various receptors, including adenosine receptors, which play critical roles in cell signaling and neuroprotection.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses in cells, thereby reducing oxidative damage.
- Cytokine Regulation : By modulating cytokine levels, it influences inflammatory pathways and immune responses.
Q & A
Q. What are the key considerations for synthesizing and optimizing the yield of this compound in academic settings?
Methodological Answer: Prioritize stepwise functionalization at the 7- and 8-positions using nucleophilic substitution or coupling reactions, as demonstrated in structurally analogous theophylline derivatives . Monitor reaction intermediates via HPLC or TLC, and optimize solvent systems (e.g., DMF/water mixtures) to enhance solubility of hydrophobic intermediates. Use spectral data (¹H/¹³C NMR, HRMS) to confirm intermediate purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Employ a combination of:
- NMR spectroscopy : Analyze chemical shifts for the 2-methylphenoxy group (δ ~6.8–7.2 ppm for aromatic protons) and methylamino substituent (δ ~2.8–3.1 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the purine core .
- X-ray crystallography : Resolve ambiguities in stereochemistry, particularly for the hydroxypropyl side chain .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer: Screen for adenosine receptor binding affinity (A₁/A₂ₐ subtypes) using radioligand displacement assays, given structural similarities to theophylline derivatives . Pair with in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish therapeutic indices .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence its physicochemical and pharmacological properties?
Methodological Answer: Systematically vary substituents (e.g., alkyl chain length, aryl groups) and use QSAR models to correlate logP, polar surface area, and receptor binding kinetics. Compare with derivatives like 7-ethyl-8-(2-methylphenoxy) analogs to assess steric and electronic effects . Employ molecular dynamics simulations to predict membrane permeability .
Q. How can researchers resolve contradictions in reported activity data across similar purine diones?
Methodological Answer: Conduct meta-analyses of published IC₅₀ values, accounting for differences in assay conditions (e.g., buffer pH, cell lines). Replicate experiments under standardized protocols and validate via orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. functional cAMP assays) .
Q. What computational strategies are effective for studying its interaction with biological targets?
Methodological Answer: Use molecular docking (AutoDock Vina) to map binding poses at adenosine receptors, focusing on hydrogen bonding with the purine core and hydrophobic interactions with the 2-methylphenoxy group . Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .
Q. How can AI-driven tools enhance the design of derivatives with improved selectivity?
Methodological Answer: Integrate generative adversarial networks (GANs) with COMSOL Multiphysics to simulate reaction pathways and predict regioselectivity for new derivatives . Train models on datasets from analogous compounds (e.g., 8-substituted theophyllines) to prioritize synthetically feasible candidates .
Q. What mechanistic studies are critical to elucidate its mode of action in complex biological systems?
Methodological Answer: Employ phosphoproteomics to identify downstream signaling cascades (e.g., MAPK/ERK) post-treatment. Combine with siRNA knockdown of adenosine receptors to confirm target specificity . Use isotopic labeling (e.g., ¹⁴C-tracing) to study metabolic stability in hepatocyte models .
Q. What advanced separation techniques are suitable for purifying enantiomers or diastereomers of this compound?
Methodological Answer: Optimize chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol gradients. For scale-up, consider simulated moving bed (SMB) chromatography, which is effective for purifying structurally related purine derivatives .
Q. How should researchers integrate theoretical frameworks into experimental design for this compound?
Methodological Answer: Anchor studies in the "structure-thermodynamics-activity" paradigm by correlating free energy calculations (MM/PBSA) with experimental binding data. Align hypotheses with established theories of purine receptor modulation, ensuring methodological choices (e.g., assay type, model organisms) reflect these frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
